

An In-depth Technical Guide to (Rac)-Benidipine-d7: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-Benidipine-d7

Cat. No.: B15615871

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **(Rac)-Benidipine-d7**, a deuterated analogue of the calcium channel blocker Benidipine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies. **(Rac)-Benidipine-d7** is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies involving Benidipine, ensuring accurate quantification in complex biological matrices.[\[1\]](#)

Core Chemical Properties

(Rac)-Benidipine-d7 is a stable isotope-labeled version of Benidipine, a potent dihydropyridine calcium channel antagonist.[\[1\]](#)[\[2\]](#) The incorporation of seven deuterium atoms enhances its molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical behavior.

Quantitative Data Summary

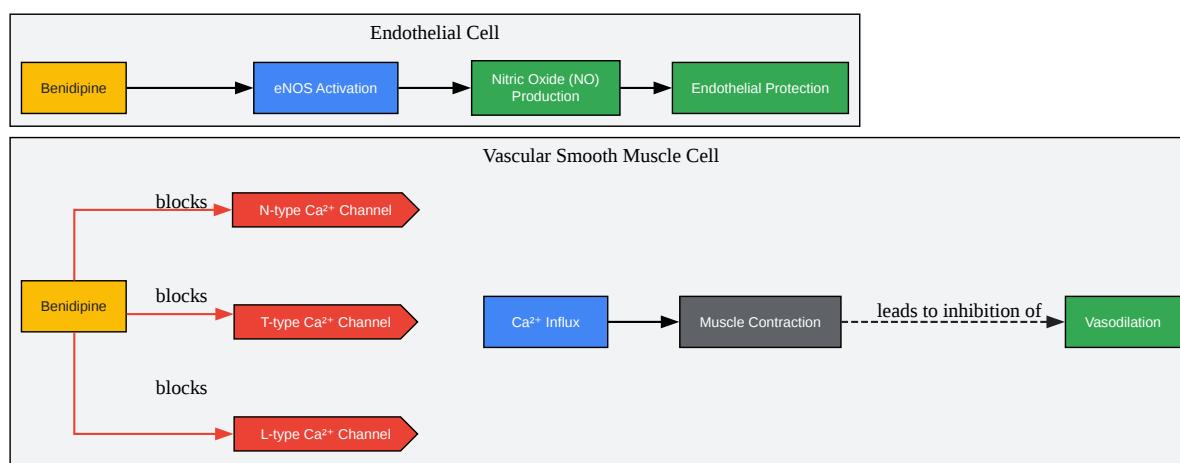
The following table summarizes the key quantitative chemical data for **(Rac)-Benidipine-d7**.

Property	Value	Source
Chemical Name	3-Methyl 5-((R)-1-((phenyl-d5)methyl-d2)piperidin-3-yl)(R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihdropyridine-3,5-dicarboxylate	[3] [4]
Molecular Formula	C ₂₈ H ₂₄ D ₇ N ₃ O ₆	[2] [5]
Molecular Weight	512.61 g/mol	[2] [4] [5]
CAS Number	Not Available (NA)	[3] [4]
Unlabeled CAS No.	105979-17-7	[5]
Physical State	Solid (assumed)	Inferred
Melting Point	>193°C (for Benidipine)	
Solubility	<1 mg/mL (for Benidipine)	

Chemical Structure

The chemical structure of **(Rac)-Benidipine-d7** is characterized by a dihydropyridine ring system, which is the core pharmacophore responsible for its calcium channel blocking activity. The deuterium labeling is strategically placed on the phenylmethyl group attached to the piperidine ring.

Structural Representations:


- SMILES: O=C(C1=C(C)NC(C)=C(C(OC)=O)[C@H]1C2=CC=CC(--INVALID-LINK--=O)=C2)O[C@H]3CN(C([2H])([2H])C4=C([2H])C([2H])=C([2H])C([2H])=C4[2H])CCC3[\[3\]](#)

Mechanism of Action and Signaling Pathways

The pharmacological activity of Benidipine, and by extension **(Rac)-Benidipine-d7**, is primarily attributed to its ability to block voltage-dependent calcium channels.[\[6\]](#) It exhibits a unique

profile by inhibiting L-type, T-type, and N-type calcium channels.^[7] This multi-channel blockade contributes to its potent antihypertensive and anti-anginal effects.

Furthermore, Benidipine has been shown to stimulate the production of nitric oxide (NO) by endothelial cells.^[8] This is achieved by augmenting the expression and enzymatic activity of endothelial nitric oxide synthase (eNOS). The resulting increase in NO leads to vasodilation and exerts protective effects on the endothelium.^[8] Benidipine has also been shown to increase the endothelial differentiation of circulating endothelial progenitor cells through the PI3K/Akt pathway.^[9]

[Click to download full resolution via product page](#)

Benidipine's dual mechanism of action.

Experimental Protocols

(Rac)-Benidipine-d7 is instrumental as an internal standard for the quantitative analysis of Benidipine in biological samples by liquid chromatography-tandem mass spectrometry (LC-

MS/MS). Below is a representative protocol synthesized from published methodologies.

Quantitative Analysis of Benidipine in Human Plasma using LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction)


- To 1.0 mL of human plasma in a polypropylene tube, add a known concentration of **(Rac)-Benidipine-d7** solution as the internal standard.
- Add 100 μ L of 1 M NaOH to alkalize the sample.
- Add 5 mL of diethyl ether, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μ L of the mobile phase and inject a portion into the LC-MS/MS system.

2. Chromatographic Conditions

- HPLC System: Agilent 1200 series or equivalent
- Column: A C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 μ m)
- Mobile Phase: A gradient mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate, pH 4.5).
- Flow Rate: 0.8 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 40°C

3. Mass Spectrometric Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Benidipine: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
 - **(Rac)-Benidipine-d7**: Monitor the transition from its deuterated precursor ion (m/z) to its corresponding product ion (m/z).
- Data Analysis: Quantify Benidipine concentration by calculating the peak area ratio of the analyte to the internal standard.

[Click to download full resolution via product page](#)

Workflow for bioanalytical quantification.

Conclusion

(Rac)-Benidipine-d7 is an essential tool for the accurate and reliable quantification of Benidipine in preclinical and clinical research. Its well-defined chemical properties and predictable behavior make it an ideal internal standard for demanding bioanalytical applications. This guide provides foundational technical information to support its effective use in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. RAC Benidipine D7 | SynZeal [synzeal.com]
- 4. RAC Benidipine D7 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 5. clearsynth.com [clearsynth.com]
- 6. What is the mechanism of Benidipine Hydrochloride? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Benidipine, a dihydropyridine-calcium channel blocker, inhibits lysophosphatidylcholine-induced endothelial injury via stimulation of nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benidipine, a dihydropyridine-Ca²⁺ channel blocker, increases the endothelial differentiation of endothelial progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (Rac)-Benidipine-d7: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15615871#rac-benidipine-d7-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com